molecular formula C22H20N6O5S3 B15007819 ethyl ({6-[({[4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-1,3-benzothiazol-2-yl}sulfanyl)acetate

ethyl ({6-[({[4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-1,3-benzothiazol-2-yl}sulfanyl)acetate

Cat. No.: B15007819
M. Wt: 544.6 g/mol
InChI Key: FSJSOHGUDSODTC-UHFFFAOYSA-N
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Description

ETHYL 2-{[6-(2-{[4-METHYL-5-(3-NITROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)-1,3-BENZOTHIAZOL-2-YL]SULFANYL}ACETATE is a complex organic compound that features a combination of triazole, benzothiazole, and acetate groups

Preparation Methods

The synthesis of ETHYL 2-{[6-(2-{[4-METHYL-5-(3-NITROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)-1,3-BENZOTHIAZOL-2-YL]SULFANYL}ACETATE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:

    Formation of Triazole and Benzothiazole Intermediates: These intermediates are synthesized through cyclization reactions involving appropriate starting materials.

    Coupling Reactions: The triazole and benzothiazole intermediates are coupled using reagents such as thionyl chloride or phosphorus oxychloride.

    Acetylation: The final step involves the acetylation of the coupled product to form the desired compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

ETHYL 2-{[6-(2-{[4-METHYL-5-(3-NITROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)-1,3-BENZOTHIAZOL-2-YL]SULFANYL}ACETATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert nitro groups to amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole or triazole rings, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures.

Scientific Research Applications

ETHYL 2-{[6-(2-{[4-METHYL-5-(3-NITROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)-1,3-BENZOTHIAZOL-2-YL]SULFANYL}ACETATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-{[6-(2-{[4-METHYL-5-(3-NITROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)-1,3-BENZOTHIAZOL-2-YL]SULFANYL}ACETATE involves interactions with various molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and DNA, leading to inhibition or activation of specific biological processes.

    Pathways: It can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation, contributing to its therapeutic effects.

Comparison with Similar Compounds

ETHYL 2-{[6-(2-{[4-METHYL-5-(3-NITROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)-1,3-BENZOTHIAZOL-2-YL]SULFANYL}ACETATE can be compared with similar compounds such as:

    Triazole Derivatives: Compounds like fluconazole and itraconazole, which are used as antifungal agents.

    Benzothiazole Derivatives: Compounds like riluzole and pramipexole, which are used in the treatment of neurological disorders.

The uniqueness of ETHYL 2-{[6-(2-{[4-METHYL-5-(3-NITROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)-1,3-BENZOTHIAZOL-2-YL]SULFANYL}ACETATE lies in its combined structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H20N6O5S3

Molecular Weight

544.6 g/mol

IUPAC Name

ethyl 2-[[6-[[2-[[4-methyl-5-(3-nitrophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-1,3-benzothiazol-2-yl]sulfanyl]acetate

InChI

InChI=1S/C22H20N6O5S3/c1-3-33-19(30)12-35-22-24-16-8-7-14(10-17(16)36-22)23-18(29)11-34-21-26-25-20(27(21)2)13-5-4-6-15(9-13)28(31)32/h4-10H,3,11-12H2,1-2H3,(H,23,29)

InChI Key

FSJSOHGUDSODTC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC1=NC2=C(S1)C=C(C=C2)NC(=O)CSC3=NN=C(N3C)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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